

Comprehensive Technical Guide on 4-Cyclopropoxy-3-methoxybenzaldehyde: Structural Logic, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Cyclopropoxy-3-methoxybenzaldehyde

Cat. No.: B13475958

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Executive Summary & Chemical Identity

4-Cyclopropoxy-3-methoxybenzaldehyde (CAS: 1204415-66-6) is an advanced, highly specialized building block utilized extensively in medicinal chemistry and rational drug design[1]. Featuring a benzaldehyde core substituted with a methoxy group at the meta position and a cyclopropoxy group at the para position, this compound serves as a critical intermediate for synthesizing biologically active molecules, particularly those targeting phosphodiesterase-4 (PDE4)[1].

Table 1: Physicochemical Properties & Significance

Property	Value	Causality / Significance
CAS Number	1204415-66-6	Unique identifier for procurement and literature tracking[1].
Molecular Formula	C11H12O3	Defines the exact atomic composition.
Molecular Weight	192.21 g/mol	Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Physical State	Solid / Viscous Oil	Dictates handling and storage protocols (typically 2-8°C under inert gas)[1].
Reactivity Handle	Aldehyde (-CHO)	Enables facile Knoevenagel condensations, reductive aminations, and oxidations[2].

Structural Significance in Medicinal Chemistry

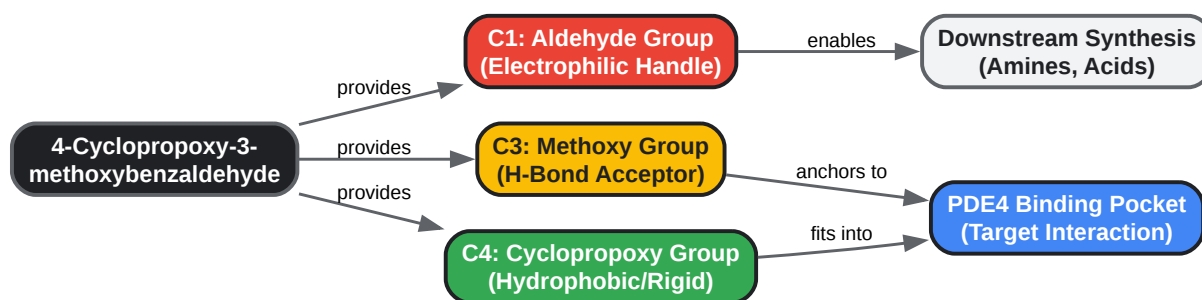
The 3-methoxy-4-alkoxybenzaldehyde motif is a "privileged scaffold" in pharmacology. It is the foundational pharmacophore for several approved and investigational PDE4 inhibitors.

Expert Insight on Causality: Why utilize a cyclopropoxy group instead of a standard ethoxy or cyclopentyl ether?

- **Conformational Rigidity:** The cyclopropyl ring is highly strained and rigid. Unlike linear alkyl chains that suffer from high entropic penalties upon binding to a target protein, the cyclopropyl group is pre-organized, increasing binding affinity to the hydrophobic pockets of target enzymes[2].
- **Metabolic Stability:** The carbons in a cyclopropyl ring possess higher

-character than standard alkanes, making the C-H bonds stronger and more resistant to cytochrome P450-mediated oxidative metabolism.

- Lipophilicity Tuning: The cyclopropoxy group provides an optimal balance of lipophilicity (LogP), enhancing cellular permeability without causing excessive non-specific protein binding.



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Logical mapping of structural motifs to medicinal chemistry applications.

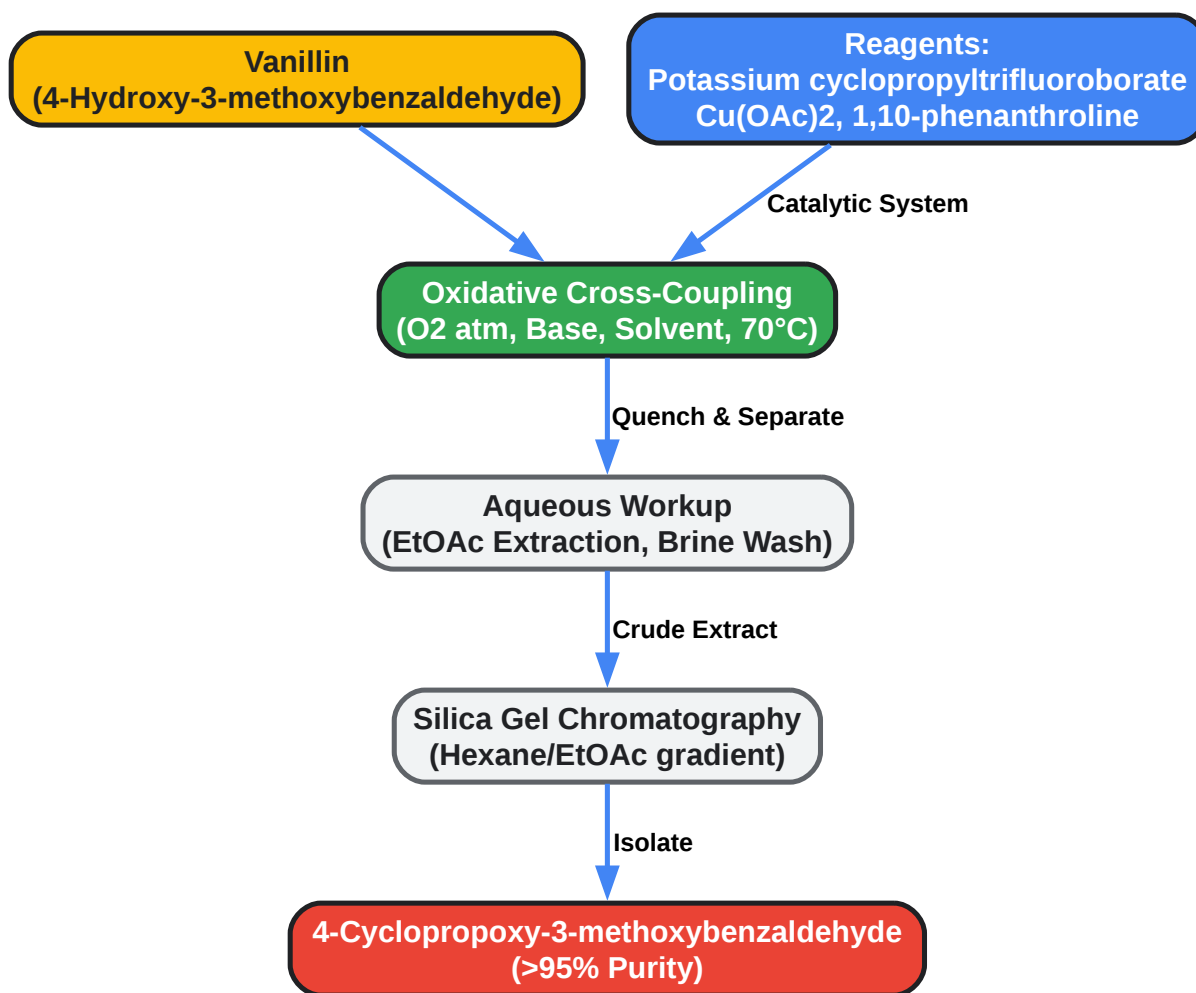
Advanced Synthetic Methodologies

Synthesizing aryl cyclopropyl ethers is notoriously challenging. Traditional

alkylation of phenols (e.g., vanillin) using cyclopropyl halides fails because the

transition state requires a 120° bond angle, which is energetically prohibitive for the highly strained 60° angles of the cyclopropyl ring.

To bypass this, modern synthesis relies on transition-metal-catalyzed cross-coupling. The most robust and scalable method is the Copper-Catalyzed Chan-Lam Cyclopropylation[3].



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Step-by-step synthetic workflow utilizing Copper-catalyzed Chan-Lam coupling.

Step-by-Step Protocol (Self-Validating System)

- Preparation: In an oven-dried round-bottom flask, combine vanillin (1.0 equiv), potassium cyclopropyltrifluoroborate (3.0 equiv),

(0.25 equiv), 1,10-phenanthroline (0.25 equiv), and

(2.0 equiv)[3]. Causality: 1,10-phenanthroline acts as a bidentate ligand to stabilize the active Cu(II)/Cu(III) intermediates, preventing catalyst aggregation and precipitation.

neutralizes the reaction and facilitates the transmetalation step[3].

- Solvent Addition: Add a solvent mixture of Toluene/H₂O (3:1, v/v)[3]. Causality: The biphasic system ensures the solubility of both the organic substrate (vanillin) and the inorganic boron salt, maximizing the interfacial reaction rate.
- Oxidative Atmosphere: Equip the flask with an

balloon (1 atm). Stir vigorously at 70°C for 12-16 hours[3]. Causality:

acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(0) or Cu(I) formed during the reductive elimination step of the catalytic cycle[3].
- Validation Check (In-Process): Perform TLC (Hexanes/EtOAc 3:1). The disappearance of the vanillin spot (which stains strongly with KMnO₄) and the appearance of a higher

spot indicates reaction completion. Causality: Self-validation prevents premature workup, ensuring maximum conversion and yield.
- Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl, followed by brine. Causality: The acidic wash removes the copper catalyst and nitrogenous ligands, preventing streaking during chromatography.
- Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography to yield **4-cyclopropoxy-3-methoxybenzaldehyde**.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated compound must be validated against expected spectral parameters to confirm successful O-alkylation.

Table 2: Expected Analytical Signatures

Analytical Technique	Key Signals / Signatures	Diagnostic Causality
^1H NMR (CDCl_3)	~9.8 ppm (s, 1H)	Confirms the intact aldehyde group.
^1H NMR (CDCl_3)	~7.4 - 6.9 ppm (m, 3H)	Confirms the 1,3,4-trisubstituted aromatic ring.
^1H NMR (CDCl_3)	~3.9 ppm (s, 3H)	Confirms the presence of the methoxy group.
^1H NMR (CDCl_3)	~3.8 ppm (m, 1H), ~0.8 ppm (m, 4H)	Diagnostic for the cyclopropyl methine and methylene protons, confirming successful O-alkylation[3].
LC-MS (ESI+)	m/z 193.1[M+H] ⁺	Validates the molecular weight (192.21 + 1.01).
FT-IR	~1690 cm^{-1} (strong)	C=O stretch characteristic of an aryl aldehyde.

Downstream Applications in Drug Development

Once synthesized and validated, **4-cyclopropoxy-3-methoxybenzaldehyde** acts as a versatile node for divergent synthesis:

- Reductive Amination: Reaction with primary or secondary amines in the presence of yields benzylamine derivatives, common in CNS-active compounds.
- Knoevenagel Condensation: Reaction with malononitrile or cyanoacetic acid yields substituted cinnamionitriles, which are potent kinase inhibitors[4].
- Oxidation: Treatment with Pinnick oxidation conditions (, 2-methyl-2-butene) cleanly affords 4-cyclopropoxy-3-methoxybenzoic acid, a direct precursor for amide-coupling in PDE4 inhibitor synthesis.

References

*[1] Title: **4-Cyclopropoxy-3-methoxybenzaldehyde** Product Information Source: BLD Pharm URL: *[2] Title: 4-Cyclopropoxybenzaldehyde Properties Source: Benchchem URL: *[4] Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: *[3] Title: Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:

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Sources

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- 2. [4-Cyclopropoxybenzaldehyde|146.19 g/mol \[benchchem.com\]](#)
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